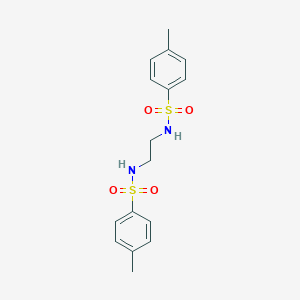

N,N'-Ditosylethylenediamine

Description

Properties

IUPAC Name |

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFGETLODCEHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196021 | |

| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-78-5 | |

| Record name | N,N′-1,2-Ethanediylbis[4-methylbenzenesulfonamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4403-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-Ditosylethylenediamine from Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of N,N'-ditosylethylenediamine, a valuable bifunctional molecule utilized in medicinal chemistry and materials science. The synthesis is achieved through the robust and well-established Schotten-Baumann reaction, involving the di-tosylation of ethylenediamine with p-toluenesulfonyl chloride. This guide provides a deep dive into the reaction mechanism, a field-proven experimental protocol, safety considerations, and detailed analytical characterization of the final product. By elucidating the causality behind experimental choices, this document serves as a self-validating system for researchers, ensuring reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of N,N'-Ditosylethylenediamine

N,N'-Ditosylethylenediamine, also known as N,N'-bis(p-toluenesulfonyl)ethylenediamine, is a key synthetic intermediate. The presence of two tosyl groups imparts unique properties, rendering the amine nitrogens significantly less basic and nucleophilic. This modulation of reactivity, coupled with the defined stereochemistry of the ethylenediamine backbone, makes it a versatile building block in the synthesis of more complex molecules, including ligands for catalysis and pharmacologically active compounds. The tosyl groups can also serve as protecting groups that can be removed under specific conditions, or as moieties that enhance crystallinity, aiding in the purification of intermediates.

The Synthetic Strategy: A Mechanistic Approach to the Schotten-Baumann Reaction

The synthesis of N,N'-ditosylethylenediamine from ethylenediamine and p-toluenesulfonyl chloride is a classic example of the Schotten-Baumann reaction. This method is widely used for the acylation of amines and alcohols with acid chlorides in the presence of a base.[1][2]

Reaction:

NH₂CH₂CH₂NH₂ + 2 CH₃C₆H₄SO₂Cl → (CH₃C₆H₄SO₂NHCH₂)² + 2 HCl

Causality Behind Experimental Choices:

-

Choice of Base: An aqueous solution of sodium hydroxide is employed as the base. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4] This is crucial for driving the reaction to completion, as the accumulation of HCl would protonate the unreacted ethylenediamine, rendering it non-nucleophilic and halting the reaction.

-

Biphasic System: The reaction is typically performed in a biphasic system (e.g., an organic solvent and water). This setup is advantageous as it allows for the separation of the organic-soluble reactants and product from the water-soluble inorganic byproducts (NaCl).

-

Stoichiometry: A slight excess of p-toluenesulfonyl chloride may be used to ensure the complete di-tosylation of the ethylenediamine. However, a large excess should be avoided to minimize side reactions and simplify purification.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: Schotten-Baumann reaction mechanism for the synthesis of N,N'-ditosylethylenediamine.

Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Ethylenediamine | 60.10 | 3.0 g | 0.05 | ≥99% |

| p-Toluenesulfonyl chloride | 190.65 | 19.1 g | 0.10 | ≥98% |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 | ≥97% |

| Dichloromethane | 84.93 | 100 mL | - | Reagent |

| Water (distilled or deionized) | 18.02 | 200 mL | - | - |

| Ethanol (95%) | - | As needed | - | - |

| Hydrochloric Acid (1 M) | - | As needed | - | - |

| Saturated Sodium Chloride Solution | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of N,N'-ditosylethylenediamine.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethylenediamine (3.0 g, 0.05 mol) and sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of water. Cool the solution to 0-5 °C in an ice-water bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (19.1 g, 0.10 mol) in 100 mL of dichloromethane. Add this solution to the dropping funnel and add it dropwise to the vigorously stirred aqueous solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. A white precipitate will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted ethylenediamine, followed by water (2 x 50 mL), and finally with a saturated sodium chloride solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot 95% ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven.[5][6]

-

Safety and Handling

-

Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

p-Toluenesulfonyl chloride: Corrosive and a lachrymator. It is moisture-sensitive and should be handled in a dry environment. Wear appropriate PPE.[1][7]

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

-

Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

Analytical Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 159-161 °C |

| Molecular Formula | C₁₆H₂₀N₂O₄S₂ |

| Molecular Weight | 368.47 g/mol |

Spectroscopic Data

The following NMR data provides a reference for the structural elucidation of N,N'-ditosylethylenediamine.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.70 (d, J = 8.3 Hz, 4H): Aromatic protons ortho to the sulfonyl group.

-

7.30 (d, J = 8.0 Hz, 4H): Aromatic protons meta to the sulfonyl group.

-

5.30 (t, J = 6.0 Hz, 2H): N-H protons of the sulfonamide. The chemical shift of this peak can be variable and may broaden.

-

3.05 (q, J = 6.0 Hz, 4H): Methylene protons (-CH₂-) of the ethylenediamine backbone.

-

2.42 (s, 6H): Methyl protons (-CH₃) of the tosyl groups.

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

143.8: Quaternary aromatic carbon attached to the sulfonyl group.

-

136.9: Quaternary aromatic carbon attached to the methyl group.

-

129.8: Aromatic C-H carbons meta to the sulfonyl group.

-

127.2: Aromatic C-H carbons ortho to the sulfonyl group.

-

42.5: Methylene carbons (-CH₂-) of the ethylenediamine backbone.

-

21.5: Methyl carbons (-CH₃) of the tosyl groups.

The interpretation of NMR spectra is a powerful tool for confirming the successful synthesis of the target molecule.[8][9]

Conclusion

This guide provides a comprehensive and technically sound protocol for the synthesis of N,N'-ditosylethylenediamine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can reliably and safely produce this valuable compound. The inclusion of detailed analytical data serves as a benchmark for product validation, ensuring the integrity of subsequent research and development endeavors.

References

-

Atkins, T. J., Richman, J. E., & Oettle, W. F. (n.d.). 1,4,7,10,13,16-HEXAAZACYCLOOCTADECANE. Organic Syntheses Procedure. Retrieved from [Link]

- Bryan, C., & Lautens, M. (2010). 4-METHYL-N-(2-PHENYLETHYNYL)-N-(PHENYLMETHYL)BENZENESULFONAMIDE. Organic Syntheses Procedure, 87, 231.

-

Chemistry LibreTexts. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

- Musa, M. A., Khan, M. O. F., Aspedon, A., & Cooperwood, J. S. (2010). Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Letters in Drug Design & Discovery, 7(3), 165–170.

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N,N'-di-p-Tosylethylenediamine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4403-78-5,N,N'-Bis(ethylene)-p-Toluenesulfonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). ethylenediamine, p-toluenesulfonate(1:1) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

- Jios, J. L., et al. (2005). N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines were synthesized by intramolecular sulfonylamidomethylation of N-aralkylsulfonamides in acid medium. Magnetic Resonance in Chemistry, 43(9), 739-744.

-

Organic Syntheses Procedure. (n.d.). TRIMETHYLENE DITHIOTOSYLATE AND ETHYLENE DITHIOTOSYLATE. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (Sa)-N-[2´-Amino-(1,1´-binaphthyl)-2-yl]-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (1r,2r)-(+)- and (1s,2s)-(−)- 1,2-diphenyl-1,2-ethylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103012156A - Preparation method of N,N-diethylethylenediamine.

- Google Patents. (n.d.). JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

Sources

- 1. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. reddit.com [reddit.com]

- 5. WO2008155777A2 - Process for preparing efletrizine - Google Patents [patents.google.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Ditosylethylenediamine

Introduction: Understanding a Versatile Synthetic Building Block

N,N'-Ditosylethylenediamine, systematically known as N,N'-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide), is a multifaceted organic compound pivotal to advanced chemical synthesis. Its structure features a central ethylenediamine core where both nitrogen atoms are protected by a p-toluenesulfonyl (tosyl) group. This unique architecture imparts a combination of stability, specific reactivity, and coordinative capabilities, making it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and materials science.

The tosyl groups are not merely passive protectors; their strong electron-withdrawing nature significantly alters the chemical environment of the nitrogen atoms, enhancing the acidity of the N-H protons and influencing the molecule's conformational rigidity. This guide offers a comprehensive exploration of the physical and chemical properties of N,N'-Ditosylethylenediamine, providing field-proven insights into its synthesis, characterization, and strategic application.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. N,N'-Ditosylethylenediamine is a white to off-white solid, a direct consequence of its high molecular weight and the potential for intermolecular hydrogen bonding.[1]

Table 1: Core Physicochemical Properties of N,N'-Ditosylethylenediamine

| Property | Value | Source(s) |

| Chemical Name | N,N'-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide) | [1][2] |

| Synonyms | N,N'-di-p-Tosylethylenediamine, 1,2-Bis(tosylamino)ethane | [1][3] |

| CAS Number | 4403-78-5 | [3] |

| Molecular Formula | C₁₆H₂₀N₂O₄S₂ | [1][3] |

| Molecular Weight | 368.47 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 162-163 °C | [1] |

| Boiling Point | 549.9 ± 60.0 °C (Predicted) | [1] |

| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.39 ± 0.50 (Predicted) | [1] |

| Storage | 2-8°C, Refrigerator | [3] |

Section 2: Spectroscopic Characterization Profile

Accurate characterization is the cornerstone of chemical synthesis, ensuring the identity and purity of the target molecule. The spectroscopic profile of N,N'-Ditosylethylenediamine is distinct and provides clear markers for its verification.

¹H NMR Spectroscopy

The proton NMR spectrum offers a clear map of the molecule's hydrogen environments. Key expected signals include:

-

Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the protons on the two p-substituted benzene rings of the tosyl groups.

-

Methylene Protons (-CH₂-CH₂-): A singlet or a complex multiplet around δ 2.8-3.2 ppm for the four equivalent protons of the ethylenediamine bridge.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.4 ppm, integrating to six protons, representing the two methyl groups on the tosyl moieties.[4]

-

NH Protons (-NH-): A broad singlet that can appear over a wide range, typically δ 5.0-6.0 ppm, which may exchange with D₂O. The exact position is concentration and solvent dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of N,N'-Ditosylethylenediamine is dominated by the vibrations of the sulfonamide group:

-

S=O Stretching: Two strong, characteristic absorption bands are expected for the sulfonyl group (SO₂). An asymmetric stretch typically appears around 1320-1350 cm⁻¹ , and a symmetric stretch appears around 1150-1170 cm⁻¹ . The presence of these two strong bands is a definitive indicator of the sulfonamide functionality.

-

N-H Stretching: A moderate, sharp peak around 3250-3300 cm⁻¹ corresponding to the N-H bond of the secondary sulfonamide.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For N,N'-Ditosylethylenediamine (MW = 368.47), the molecular ion peak (M⁺) would be expected at m/z ≈ 368. A common observation in electron ionization (EI) would be fragmentation corresponding to the loss of a tosyl group or cleavage of the ethylenediamine bridge.

Section 3: Chemical Properties and Reactivity

The synthetic utility of N,N'-Ditosylethylenediamine stems from three core chemical properties: the acidity of its N-H protons, its role as a bidentate ligand, and its function as a stable protected form of ethylenediamine.

Acidity and N-H Reactivity

The two sulfonyl (SO₂) groups are powerfully electron-withdrawing. This inductive effect pulls electron density away from the nitrogen atoms, significantly increasing the acidity of the attached protons (N-H).

-

Causality: This enhanced acidity means that in the presence of a base, N,N'-Ditosylethylenediamine can be readily deprotonated to form a dianion. This nucleophilic dianion can then be used in subsequent reactions, such as alkylations, to introduce substituents onto the nitrogen atoms. This property is fundamental to its use as a precursor for more complex ligands and molecules.

Role as a Bidentate Ligand

Despite the steric bulk of the tosyl groups, the two nitrogen atoms retain their ability to act as Lewis bases and can coordinate to a single metal center, forming a stable five-membered chelate ring.

-

Expert Insight: The tosyl groups are not inert spectators in coordination. Their steric hindrance influences the coordination geometry around the metal, while their electronic properties can modulate the metal center's reactivity. This makes N,N'-ditosylethylenediamine and its derivatives valuable ligands in the design of catalysts for asymmetric synthesis and other transition metal-catalyzed reactions.[5][6] The stability of the resulting metal complexes is enhanced by the chelate effect.

Protecting Group Chemistry

The tosyl group is a robust protecting group for amines, stable to a wide range of reaction conditions, including many acidic and oxidative environments.[7] N,N'-Ditosylethylenediamine is, therefore, the protected form of ethylenediamine, allowing chemists to perform reactions on other parts of a molecule without affecting the diamine core.

-

Deprotection Strategy: The stability of the N-Tosyl bond also means its cleavage requires specific and often harsh conditions. This "disadvantage" is strategically exploited in complex syntheses. Common deprotection methods include:

-

Reductive Cleavage: Using powerful reducing agents like samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH).[8][9]

-

Strongly Acidic Conditions: Refluxing in strong acids like HBr or HCl can cleave the N-S bond.[10]

-

Electrochemical Methods: Hg-cathode-free electrochemical methods offer a milder, more selective alternative for detosylation.[11]

-

The choice of deprotection method is critical and must be compatible with the other functional groups present in the molecule.[8]

Section 4: Experimental Protocols

A self-validating protocol is one where the steps for synthesis, purification, and characterization are integrated to ensure the final product meets the required specifications.

Synthesis of N,N'-Ditosylethylenediamine

This protocol describes the standard synthesis via the reaction of ethylenediamine with p-toluenesulfonyl chloride (TsCl).[12]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve ethylenediamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or water).

-

Base Addition: Add a base (e.g., aqueous NaOH (2.2 eq.) or pyridine) to the solution. The base is critical as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[13]

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (2.1 eq.) in the same solvent to the cooled, stirring diamine solution. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.[14]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (can be monitored by Thin Layer Chromatography).

-

Workup & Isolation:

-

If using an organic solvent, wash the mixture sequentially with dilute HCl (to remove excess base), water, and brine.

-

If using an aqueous system, the product often precipitates out of the solution upon completion.

-

Collect the crude solid product by vacuum filtration.

-

-

Purification: The primary method for purification is recrystallization, often from an ethanol/water mixture. This step is essential to remove unreacted starting materials and any monosulfonated byproduct.

-

Validation: Dry the purified white solid and determine its melting point. A sharp melting point at 162-163 °C is indicative of high purity.[1] Further confirm identity and purity using the spectroscopic methods outlined in Section 2.

Diagram 1: Synthesis & Validation Workflow

Caption: Workflow for the synthesis and validation of N,N'-Ditosylethylenediamine.

Section 5: Applications in Research and Drug Development

The unique combination of properties makes N,N'-Ditosylethylenediamine a valuable molecule for scientists.

-

Ligand Scaffolding: It serves as a precursor to more complex "Ts₂en"-based ligands. The acidic N-H protons can be replaced with other coordinating groups, allowing for the synthesis of tetradentate ligands with tailored steric and electronic properties for use in catalysis or as metal-sequestering agents.

-

Asymmetric Catalysis: Chiral versions, such as those derived from (1R,2R)- or (1S,2S)-diaminocyclohexane (Ts₂DACH), are highly effective ligands for a range of asymmetric transformations, including hydrogenations, cyclopropanations, and transfer hydrogenations.

-

Intermediate in Multi-step Synthesis: In drug development, where complex molecules are built step-by-step, protecting a reactive diamine moiety is often necessary. N,N'-Ditosylethylenediamine provides a stable, protected diamine that can be carried through multiple synthetic steps before a final, targeted deprotection reveals the free ethylenediamine core at a late stage.

Diagram 2: Relationship Between Properties and Applications

Caption: The relationship between the core properties and applications of the title compound.

Conclusion

N,N'-Ditosylethylenediamine is more than a simple protected amine; it is a strategic synthetic intermediate whose value lies in the predictable and robust nature of the tosyl groups. Its well-defined physical properties, clear spectroscopic signatures, and distinct modes of reactivity—acidity, coordination, and stability—provide chemists with a reliable tool for constructing complex molecular architectures. A thorough understanding of these properties, as detailed in this guide, is essential for its effective and innovative application in research and development.

References

-

Semantic Scholar. (n.d.). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Available at: [Link]

-

ResearchGate. (2025). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Available at: [Link]

-

Wikipedia. (n.d.). Tosyl group. Available at: [Link]

-

Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Available at: [Link]

-

National Institutes of Health. (n.d.). Tridentate N2S ligand from 2,2′-dithiodibenzaldehyde and N,N-dimethylethylenediamine: Synthesis, structure, and characterization of a Ni(II) complex with relevance to Ni Superoxide Dismutase. Available at: [Link]

-

Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available at: [Link]

-

Shaalaa.com. (2020). Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. Available at: [Link]

-

Pharmaffiliates. (n.d.). N,N'-di-p-Tosylethylenediamine. Available at: [Link]

Sources

- 1. 4403-78-5 CAS MSDS (N,N'-Bis(ethylene)-p-Toluenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N,N'-Bis(toluenesulfonyl)-1,2-ethylenediamine | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. p-Toluenesulfonamide (70-55-3) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tridentate N2S ligand from 2,2′-dithiodibenzaldehyde and N,N-dimethylethylenediamine: Synthesis, structure, and characterization of a Ni(II) complex with relevance to Ni Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tosyl group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to N,N'-Ditosylethylenediamine: Synthesis, Properties, and Applications in Asymmetric Catalysis

Introduction

N,N'-Ditosylethylenediamine, formally known as N,N'-bis(p-toluenesulfonyl)ethylenediamine, is a crystalline organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a C2-symmetric backbone and two sulfonamide functionalities, makes it an exceptionally versatile precursor for the synthesis of chiral ligands. The tosyl groups serve a dual purpose: they act as robust protecting groups for the amine functionalities and impart specific steric and electronic properties that are crucial for inducing stereoselectivity in chemical reactions. This guide provides a comprehensive overview of N,N'-Ditosylethylenediamine, from its fundamental properties and synthesis to its critical role in the development of asymmetric catalysts for the synthesis of complex molecules relevant to the pharmaceutical industry.

Core Properties of N,N'-Ditosylethylenediamine

A thorough understanding of the physicochemical properties of N,N'-Ditosylethylenediamine is essential for its effective use in a laboratory setting. These properties dictate the reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 4403-78-5 | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₄S₂ | [1] |

| Molecular Weight | 368.47 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 162-163 °C | [1] |

| Boiling Point | 549.9 ± 60.0 °C (Predicted) | [1] |

| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in many organic solvents such as dichloromethane and chloroform. Slightly soluble in DMSO and methanol.[2] | |

| pKa | 10.39 ± 0.50 (Predicted) | [1] |

Synthesis of N,N'-Ditosylethylenediamine: A Step-by-Step Protocol

The synthesis of N,N'-Ditosylethylenediamine is a classic example of the protection of a primary amine. The procedure involves the reaction of ethylenediamine with p-toluenesulfonyl chloride in the presence of a base.

Reaction Scheme

Caption: Synthesis of N,N'-Ditosylethylenediamine.

Experimental Protocol

Materials:

-

Ethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Dichloromethane (DCM) or Water

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve ethylenediamine (1 equivalent) in the chosen solvent (e.g., water for NaOH or DCM for pyridine).

-

Addition of Base and TsCl: Cool the solution to 0 °C. If using an aqueous system, add a solution of NaOH (2.2 equivalents). Slowly add p-toluenesulfonyl chloride (2.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. If using an organic system, add pyridine (2.2 equivalents) followed by the slow addition of TsCl.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Aqueous System): If the product precipitates from the reaction mixture, it can be collected by vacuum filtration. Wash the solid with cold water and then with a cold organic solvent like diethyl ether to remove any unreacted tosyl chloride. The crude product can be further purified by recrystallization.

-

Workup (Organic System): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude N,N'-Ditosylethylenediamine can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a white crystalline solid.

Rationale Behind Experimental Choices

-

Choice of Base: A base is crucial to neutralize the hydrochloric acid byproduct of the reaction. Sodium hydroxide is a cost-effective choice for aqueous systems, while an organic base like pyridine is suitable for reactions in organic solvents, where it can also act as a catalyst.[3]

-

Stoichiometry: A slight excess of the tosylating agent and base is often used to ensure the complete conversion of the starting diamine.

-

Temperature Control: The initial cooling of the reaction mixture is important to control the exothermic reaction between the amine and the sulfonyl chloride, preventing potential side reactions.

-

Purification: Recrystallization is an effective method for purifying the final product, as N,N'-Ditosylethylenediamine is a stable, crystalline solid with good solubility in hot solvents and poor solubility in cold solvents.

Applications in Asymmetric Catalysis and Drug Development

The primary application of N,N'-Ditosylethylenediamine and its derivatives is in the field of asymmetric catalysis, where they serve as chiral ligands for a variety of metal-catalyzed reactions. The C2-symmetry of the ethylenediamine backbone, when combined with chiral auxiliaries, allows for the creation of a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.

Role as a Chiral Ligand Precursor

N,N'-Ditosylethylenediamine is a foundational building block for more complex chiral ligands. The tosyl groups can be modified, or the amine protons can be substituted to introduce other functionalities. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the catalyst.

Caption: From Core Molecule to Asymmetric Catalyst.

Key Applications in Synthesis

-

Asymmetric Epoxidation: Chiral ligands derived from tosylated diamines are famously used in the Jacobsen-Katsuki epoxidation, which allows for the highly enantioselective conversion of prochiral alkenes to epoxides. These chiral epoxides are invaluable intermediates in the synthesis of many pharmaceuticals.

-

Asymmetric Dihydroxylation: Similarly, derivatives of N,N'-Ditosylethylenediamine have been employed as ligands in the Sharpless asymmetric dihydroxylation, another cornerstone of asymmetric synthesis that produces chiral diols from alkenes.

-

Other Asymmetric Transformations: The versatility of these ligands extends to a wide range of other asymmetric reactions, including cyclopropanation, aziridination, and various carbon-carbon bond-forming reactions.

The ability to synthesize single enantiomers of drug candidates is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of catalysts derived from N,N'-Ditosylethylenediamine provides an efficient and reliable means to achieve this goal.

Safety and Handling

N,N'-Ditosylethylenediamine is a stable compound but, like all chemicals, should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

N,N'-Ditosylethylenediamine is a fundamentally important molecule in the field of organic chemistry, particularly in the realm of asymmetric synthesis. Its straightforward preparation, stability, and versatility as a precursor to a wide array of chiral ligands have solidified its place in the synthetic chemist's toolbox. For researchers and professionals in drug development, a thorough understanding of the properties and applications of N,N'-Ditosylethylenediamine is essential for the design and execution of efficient and stereoselective synthetic routes to complex, biologically active molecules. The continued development of new catalysts based on this and related scaffolds promises to further advance the frontiers of chemical synthesis and pharmaceutical innovation.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). Ethylenediamine p-toluenesulphonate. Retrieved from [Link]

Sources

solubility of N,N'-Ditosylethylenediamine in common organic solvents

An In-depth Technical Guide on the Solubility of N,N'-Ditosylethylenediamine in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Ditosylethylenediamine (CAS No. 4403-78-5), a key intermediate in synthetic organic chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information from analogous compounds, theoretical principles, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a foundational understanding and practical tools for determining and utilizing the solubility of this compound. This document outlines the theoretical framework governing solubility, provides detailed protocols for its experimental determination, presents a qualitative and estimated quantitative solubility profile in a range of common organic solvents, and visualizes key workflows and concepts.

Introduction to N,N'-Ditosylethylenediamine and its Physicochemical Properties

N,N'-Ditosylethylenediamine, also known as N,N'-bis(p-toluenesulfonyl)ethylenediamine, is a symmetrical molecule characterized by two tosyl (p-toluenesulfonyl) groups attached to an ethylenediamine backbone. This structure imparts specific physicochemical properties that dictate its behavior in various solvent systems.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂O₄S₂ | [General Knowledge] |

| Molecular Weight | 368.47 g/mol | [General Knowledge] |

| Appearance | Typically a white to off-white solid | [General Knowledge] |

| Melting Point | 162-163 °C | [1] |

| pKa | The sulfonamide protons are weakly acidic. | [General Knowledge] |

The presence of two polar sulfonamide groups and two aromatic rings suggests a complex solubility profile, with potential for both polar and non-polar interactions.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like."[2] This principle is a simplified expression of the complex interplay of intermolecular forces between the solute (N,N'-Ditosylethylenediamine) and the solvent molecules.

The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, which involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the ordered crystal lattice of the solute is disrupted.

For N,N'-Ditosylethylenediamine, the key intermolecular forces at play are:

-

Hydrogen Bonding: The sulfonamide groups (-SO₂NH-) can act as hydrogen bond donors (N-H) and acceptors (O=S=O). Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents.

-

Dipole-Dipole Interactions: The polar sulfonamide groups create a significant dipole moment in the molecule, favoring interactions with polar solvents (both protic and aprotic).

-

Van der Waals Forces (London Dispersion Forces): The aromatic tolyl groups and the ethyl backbone contribute to non-polar character, allowing for interactions with non-polar and moderately polar solvents.

The balance of these interactions determines the solubility in a given solvent.

Qualitative and Estimated Quantitative Solubility Data

While precise, publicly available quantitative solubility data for N,N'-Ditosylethylenediamine is limited, a qualitative and estimated quantitative profile can be constructed based on information for analogous sulfonamides and tosylamides, as well as solvents used in its synthesis and purification.[1][3]

Table 1: Qualitative and Estimated Quantitative Solubility of N,N'-Ditosylethylenediamine in Common Organic Solvents at Ambient Temperature (20-25 °C)

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Slightly Soluble | 1 - 5 |

| Ethanol | Polar Protic | Slightly Soluble | 0.5 - 2 |

| Isopropanol | Polar Protic | Sparingly Soluble | 0.1 - 0.5 |

| Water | Polar Protic | Insoluble | < 0.01 |

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | > 10 |

| Acetone | Polar Aprotic | Soluble | 5 - 10 |

| Acetonitrile | Polar Aprotic | Slightly Soluble | 1 - 5 |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Slightly Soluble | 1 - 5 |

| Ethyl Acetate | Moderately Polar Aprotic | Sparingly Soluble | 0.1 - 1 |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | Non-Polar | Slightly Soluble | 1 - 5 |

| Chloroform | Non-Polar | Slightly Soluble | 1 - 5 |

| Toluene | Non-Polar | Sparingly Soluble | 0.1 - 0.5 |

| Hexane | Non-Polar | Insoluble | < 0.01 |

Disclaimer: The quantitative solubility values are estimations based on the behavior of similar compounds and should be experimentally verified for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Equilibrium Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.[4][5]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N,N'-Ditosylethylenediamine to a known volume of the selected organic solvent in a sealed, thermostated vessel (e.g., a screw-cap vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of the Solute:

HPLC Method for Quantification

A reverse-phase HPLC method is suitable for the quantification of N,N'-Ditosylethylenediamine.

Typical HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for sulfonamides.[7]

-

Example Gradient: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., ~230 nm, characteristic of the tosyl group).

-

Quantification: A calibration curve must be generated using standard solutions of N,N'-Ditosylethylenediamine of known concentrations to ensure accurate quantification.

Factors Influencing Solubility

Effect of Temperature

For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic (ΔH_sol > 0).[8] This is particularly relevant for recrystallization, where a solvent is chosen in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

Solvent Polarity

As indicated in Table 1, polar aprotic solvents like DMF and DMSO are predicted to be excellent solvents for N,N'-Ditosylethylenediamine. This is due to their ability to engage in strong dipole-dipole interactions with the polar sulfonamide groups without competing for hydrogen bonding as a donor. Polar protic solvents like alcohols show moderate solubility, as they can both donate and accept hydrogen bonds. Non-polar solvents are generally poor solvents, although some solubility may be observed due to the non-polar regions of the molecule.

Conclusion

This technical guide provides a foundational understanding of the solubility of N,N'-Ditosylethylenediamine in common organic solvents. While specific quantitative data is not widely available, the provided qualitative and estimated data, along with the detailed experimental protocols, empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles outlined herein can be applied to predict and experimentally determine the solubility of this and other related compounds, facilitating more efficient and effective research and development.

References

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Talebpour, Z., et al. (2013). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Food Analytical Methods, 6(5), 1334-1342.

- Chitescu, C. L., et al. (2019).

- Shayan, S., et al. (2020). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Molecular Liquids, 313, 113524.

Sources

- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sollychemistry.weebly.com [sollychemistry.weebly.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of N,N'-Ditosylethylenediamine

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of N,N'-ditosylethylenediamine, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the structural elucidation of this molecule.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1][2][3] For a molecule such as N,N'-ditosylethylenediamine, with its distinct chemical environments, NMR provides critical insights into the connectivity and spatial arrangement of its atoms. This guide will explore the expected spectral features in both ¹H and ¹³C NMR, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and molecular symmetry.

The structure of N,N'-ditosylethylenediamine, also known by its CAS number 4403-78-5, presents several key features that are readily identifiable by NMR.[4][5] The molecule's symmetry, the presence of aromatic rings, an aliphatic ethyl bridge, and sulfonamide moieties all contribute to a unique spectral fingerprint.

Molecular Structure and Symmetry Considerations

A foundational step in predicting and interpreting NMR spectra is the analysis of the molecule's structure and symmetry. N,N'-ditosylethylenediamine possesses a C₂ axis of symmetry through the midpoint of the ethylene bridge, which has significant implications for the number of unique signals observed in its NMR spectra.

¹H NMR Spectral Analysis of N,N'-Ditosylethylenediamine

The ¹H NMR spectrum of N,N'-ditosylethylenediamine is anticipated to exhibit a set of distinct signals corresponding to the different types of protons in the molecule. The interpretation of these signals is based on their chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (CH₃) | ~ 2.4 | Singlet (s) | 6H |

| Aromatic Protons (ortho to SO₂) | ~ 7.7 | Doublet (d) | 4H |

| Aromatic Protons (meta to SO₂) | ~ 7.3 | Doublet (d) | 4H |

| Ethylenediamine Protons (CH₂) | ~ 3.1 | Singlet (s) | 4H |

| Amide Protons (NH) | Variable, broad | Singlet (s) | 2H |

Rationale for Spectral Assignments

-

Methyl Protons (CH₃): The two methyl groups on the tosyl moieties are chemically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet at approximately 2.4 ppm. This upfield chemical shift is characteristic of methyl groups attached to an aromatic ring.

-

Aromatic Protons: The two p-substituted phenyl rings are also equivalent. Within each ring, the protons ortho and meta to the sulfonyl group are distinct. The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear further downfield, around 7.7 ppm, as a doublet. The protons meta to the sulfonyl group will be less deshielded and are expected to resonate at approximately 7.3 ppm, also as a doublet. The coupling between these ortho and meta protons will result in the characteristic doublet splitting pattern.

-

Ethylenediamine Protons (CH₂): The four protons of the ethylene bridge are chemically and magnetically equivalent due to the molecule's symmetry and free rotation around the C-C and C-N bonds. Therefore, they are expected to produce a single, sharp singlet at around 3.1 ppm. The downfield shift from a typical alkane is due to the deshielding effect of the adjacent nitrogen atoms of the sulfonamide groups.

-

Amide Protons (NH): The sulfonamide protons are acidic and their chemical shift is often variable and concentration-dependent. They typically appear as a broad singlet and may exchange with trace amounts of D₂O in the NMR solvent, leading to their disappearance from the spectrum.

¹³C NMR Spectral Analysis of N,N'-Ditosylethylenediamine

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, the number of unique carbon signals is reduced.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (CH₃) | ~ 21 |

| Ethylenediamine Carbon (CH₂) | ~ 43 |

| Aromatic Carbon (C-CH₃) | ~ 143 |

| Aromatic Carbon (C-SO₂) | ~ 137 |

| Aromatic Carbon (CH, ortho to SO₂) | ~ 130 |

| Aromatic Carbon (CH, meta to SO₂) | ~ 127 |

Rationale for Spectral Assignments

-

Methyl Carbon (CH₃): The two equivalent methyl carbons will give rise to a single peak in the upfield region of the spectrum, typically around 21 ppm.

-

Ethylenediamine Carbon (CH₂): The two equivalent carbons of the ethylene bridge are expected to appear as a single signal at approximately 43 ppm. The attachment to the nitrogen atoms causes a downfield shift compared to a simple alkane.

-

Aromatic Carbons: The tosyl groups will show four distinct signals for the aromatic carbons due to symmetry:

-

The quaternary carbon attached to the methyl group (C-CH₃) is expected around 143 ppm.

-

The quaternary carbon attached to the sulfonyl group (C-SO₂) will be further downfield, around 137 ppm.

-

The two sets of equivalent aromatic CH carbons will appear in the typical aromatic region, with the carbons ortho to the sulfonyl group resonating around 130 ppm and those meta around 127 ppm.

-

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of an N,N'-ditosylethylenediamine sample.[6][7][8][9]

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters include a 90° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.[10]

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Logical Framework for Spectral Interpretation

The process of interpreting the NMR spectra of N,N'-ditosylethylenediamine follows a logical progression from initial observation to final structural confirmation.

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

The ¹H and ¹³C NMR spectroscopic techniques provide a powerful and definitive means for the characterization of N,N'-ditosylethylenediamine. By understanding the principles of chemical shifts, coupling constants, and the influence of molecular symmetry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted spectral data and experimental protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and application of N,N'-ditosylethylenediamine.

References

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

Reddit. (2024, July 12). wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. r/chemistry. Retrieved from [Link]

-

Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4403-78-5 | Product Name : N,N'-di-p-Tosylethylenediamine. Retrieved from [Link]

-

ResearchGate. (2023). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). Retrieved from [Link]

-

PubMed. (2000). H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. Retrieved from [Link]

-

GitHub. (n.d.). tsajed/nmr-pred: Prediction of NMR Spectra from Structure. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

PubMed. (2020, March 11). 13C-DOSY-TOSY NMR Correlation for In Situ Analysis of Structure, Size Distribution, and Dynamics of Prebiotic Oligosaccharides. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N,N'-di-p-Tosylethylenediamine | LGC Standards [lgcstandards.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of N,N'-Ditosylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N,N'-Ditosylethylenediamine. As a molecule of interest in coordination chemistry and as a precursor in the synthesis of various ligands and pharmacologically relevant compounds, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control. This document elucidates the theoretical basis for the expected vibrational modes, offers a detailed interpretation of the principal absorption bands, and provides a standardized protocol for sample preparation and data acquisition. The causality behind spectral features is explained, grounding the analysis in the molecular structure of N,N'-Ditosylethylenediamine.

Introduction: The Structural Significance of N,N'-Ditosylethylenediamine

N,N'-Ditosylethylenediamine, also known as N,N'-bis(p-toluenesulfonyl)ethylenediamine, is a symmetrically disubstituted sulfonamide. Its structure is characterized by a central ethylenediamine bridge flanked by two tosyl (p-toluenesulfonyl) groups. This arrangement imparts specific chemical properties, including the acidic nature of the N-H protons and the potential for bidentate ligand formation. FT-IR spectroscopy is an indispensable tool for the structural verification of this molecule, as it provides direct information about the presence of its key functional groups.

The molecular structure of N,N'-Ditosylethylenediamine is depicted below:

Caption: Molecular Structure of N,N'-Ditosylethylenediamine.

Synthesis and Sample Preparation for FT-IR Analysis

A fundamental understanding of the synthesis of N,N'-Ditosylethylenediamine is crucial for anticipating potential impurities that may be observed in the FT-IR spectrum.

Synthetic Pathway

N,N'-Ditosylethylenediamine is typically synthesized via the reaction of ethylenediamine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General Synthesis Scheme for N,N'-Ditosylethylenediamine.

Experimental Protocol: Sample Preparation

For accurate and reproducible FT-IR analysis, proper sample preparation is essential. The solid nature of N,N'-Ditosylethylenediamine allows for several common techniques.

Method 1: KBr Pellet Technique

-

Grinding: Gently grind a small amount (1-2 mg) of the dried N,N'-Ditosylethylenediamine sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the finely ground powder to a pelletizing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR)

-

Sample Placement: Place a small amount of the solid N,N'-Ditosylethylenediamine sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the ATR accessory's pressure arm to ensure good contact with the crystal.

-

Analysis: Acquire the spectrum. This method is often preferred for its speed and minimal sample preparation.

FT-IR Spectrum: Interpretation and Analysis

The FT-IR spectrum of N,N'-Ditosylethylenediamine can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by the stretching vibrations of N-H and C-H bonds.

-

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3350-3310 cm⁻¹ , characteristic of the N-H stretching vibration of a secondary sulfonamide.[1] The position and sharpness of this peak can be influenced by hydrogen bonding.

-

Aromatic C-H Stretching: Weak to moderate sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ), corresponding to the C-H stretching vibrations within the aromatic rings of the tosyl groups.[2][3]

-

Aliphatic C-H Stretching: Stronger absorptions are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).[3] These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethylenediamine backbone.

Mid-Frequency Region (2000-1500 cm⁻¹)

This region primarily displays vibrations from the aromatic rings.

-

Aromatic C=C Stretching: Several medium to sharp bands are expected in the 1600-1450 cm⁻¹ range, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[2][3] Typically, bands appear near 1600 cm⁻¹ , 1585 cm⁻¹ , and 1500-1400 cm⁻¹ .[2]

Fingerprint Region (1500-600 cm⁻¹)

This region contains a wealth of structural information, including the highly characteristic vibrations of the sulfonyl group.

-

Sulfonyl (S=O) Group Vibrations: The most prominent and diagnostic peaks for the tosyl group are the strong absorptions from the sulfonyl group.

-

Asymmetric S=O Stretching: A very strong band is expected in the range of 1350-1300 cm⁻¹ .

-

Symmetric S=O Stretching: Another strong band should appear in the 1180-1150 cm⁻¹ region.

-

-

S-N Stretching: A band of weak to medium intensity corresponding to the S-N stretching vibration is expected in the 950-900 cm⁻¹ range.[1]

-

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds give rise to strong bands in the 900-675 cm⁻¹ region. The exact position can provide information about the substitution pattern of the aromatic ring.[2]

Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350-3310 | Medium, Sharp | N-H Stretch | Secondary Sulfonamide |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Tosyl Group |

| 2950-2850 | Medium-Strong | Aliphatic C-H Stretch | Ethylenediamine Bridge |

| 1600-1450 | Medium, Sharp | C=C Stretch | Aromatic Ring |

| 1350-1300 | Very Strong | Asymmetric S=O Stretch | Sulfonyl Group |

| 1180-1150 | Strong | Symmetric S=O Stretch | Sulfonyl Group |

| 950-900 | Weak-Medium | S-N Stretch | Sulfonamide Linkage |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend | Tosyl Group |

Causality and Self-Validation in Spectral Interpretation

The interpretation of the FT-IR spectrum of N,N'-Ditosylethylenediamine is a self-validating process. The presence of a complete set of expected peaks provides strong evidence for the correct molecular structure. For instance:

-

The simultaneous presence of strong bands around 1330 cm⁻¹ and 1160 cm⁻¹ is a definitive indicator of the sulfonyl group.

-

The observation of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the presence of both the tosyl groups and the ethylenediamine backbone.

-

The N-H stretch around 3330 cm⁻¹ validates the secondary sulfonamide linkage.

Conversely, the absence of certain peaks can indicate impurities or an incorrect structure. For example, the absence of a broad O-H stretch around 3300 cm⁻¹ would suggest the absence of water or alcohol impurities. The absence of a primary amine N-H stretch (which often appears as a doublet around 3400-3300 cm⁻¹) indicates the complete disubstitution of the ethylenediamine.

Conclusion

The FT-IR spectrum of N,N'-Ditosylethylenediamine provides a unique and definitive fingerprint of its molecular structure. By understanding the characteristic absorption frequencies of the tosyl and ethylenediamine moieties, researchers can confidently verify the identity and purity of this compound. The key diagnostic features are the strong S=O stretching vibrations, the N-H stretch of the secondary sulfonamide, and the distinct C-H stretching bands for the aromatic and aliphatic components. This guide serves as a valuable resource for scientists and professionals in the accurate and reliable FT-IR analysis of N,N'-Ditosylethylenediamine.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.

- Stuart, B. H. (2004).

- Smith, B. C. (1999).

-

NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

-

PubChem. (n.d.). bis(N-tosyl)ethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Ft-Ir and Computational Study of Sulphaguanidine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of tosyl starch samples obtained in different solvent systems. Retrieved from [Link]

-

PubMed Central. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

Sources

mechanism of N,N'-Ditosylethylenediamine formation

An In-depth Technical Guide to the Formation of N,N'-Ditosylethylenediamine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Sulfonamides in Modern Chemistry

In the landscape of synthetic organic chemistry, the toluenesulfonyl (tosyl) group stands as a cornerstone functional group, primarily for its dual utility as an excellent protecting group for amines and a superb leaving group for alcohols. The formation of N,N'-ditosylethylenediamine represents a classic and fundamental transformation, converting a highly nucleophilic and basic primary diamine into a significantly less reactive, crystalline, and stable sulfonamide. This conversion is pivotal in multi-step syntheses where the reactivity of the amine functionalities must be temporarily masked to allow for selective transformations elsewhere in the molecule. This guide provides an in-depth exploration of the mechanism, a field-tested experimental protocol, and the critical considerations for the successful synthesis of N,N'-ditosylethylenediamine, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Part 1: The Core Mechanism of Diamine Tosylation

The synthesis of N,N'-ditosylethylenediamine is achieved through the reaction of ethylenediamine with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. This transformation is a classic example of nucleophilic acyl substitution at a sulfur center, occurring in a stepwise manner to functionalize both primary amine groups.

1.1: The Overall Transformation

The reaction proceeds by treating ethylenediamine with at least two molar equivalents of tosyl chloride. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The use of a base prevents the protonation of the unreacted amine groups, which would render them non-nucleophilic and halt the reaction.

Caption: Stepwise mechanism of N,N'-ditosylethylenediamine formation.

1.3: Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic tertiary amine like triethylamine or pyridine is crucial. [1]These bases are strong enough to scavenge the generated HCl but are sterically hindered from competing with ethylenediamine as nucleophiles. Using a primary or secondary amine as a base would lead to a mixture of sulfonated products.

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. [2]These solvents effectively dissolve the reactants and do not participate in the reaction. The absence of water is critical to prevent the hydrolysis of the moisture-sensitive tosyl chloride. [3]* Temperature Control: The reaction is initiated at a low temperature (0 °C) to manage the exothermic nature of the reaction, particularly during the addition of the highly reactive tosyl chloride. [2][1]Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

Stoichiometry: A slight excess of tosyl chloride (e.g., 2.2-2.4 equivalents) is often used to ensure the complete conversion of the diamine to the ditosylated product. Similarly, a sufficient excess of the base (at least 2 equivalents) is necessary to neutralize all the HCl produced.

Part 2: Field-Validated Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of N,N'-ditosylethylenediamine. It is designed to be a self-validating system, where successful execution of each step ensures the integrity of the final product.

2.1: Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| Ethylenediamine | 60.10 | 1.0 | Use freshly distilled if possible. |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.2 | Should be a dry, free-flowing solid. |

| Pyridine or Triethylamine | 79.10 / 101.19 | 2.5 - 3.0 | Must be anhydrous. |

| Dichloromethane (DCM) | 84.93 | ~20 volumes | Anhydrous grade. |

| Deionized Water | 18.02 | - | For workup. |

| 1M Hydrochloric Acid (HCl) | 36.46 | - | For workup, to remove excess pyridine. |

| Saturated Sodium Bicarbonate | 84.01 | - | For workup, to neutralize excess acid. |

| Brine (Saturated NaCl) | 58.44 | - | For workup, to aid phase separation. |

| Anhydrous Magnesium Sulfate | 120.37 | - | Drying agent. |

2.2: Step-by-Step Methodology

Caption: Experimental workflow for the synthesis and purification of N,N'-ditosylethylenediamine.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (1.0 eq.) and pyridine (2.5 eq.) in anhydrous dichloromethane (DCM, 20 volumes).

-

Tosyl Chloride Addition: Cool the stirred solution to 0 °C using an ice-water bath. Dissolve p-toluenesulfonyl chloride (2.2 eq.) in a minimum amount of anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC). [1]4. Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with an equal volume of water and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 10 volumes, to remove pyridine), saturated sodium bicarbonate solution (1 x 10 volumes), and finally with brine (1 x 10 volumes). [2]5. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford N,N'-ditosylethylenediamine as a white crystalline solid.

2.3: Product Characterization